UDP-alpha-D-kanosamine

Kanamycin biosynthesis Glycosyltransferase substrate specificity KanM2 enzyme kinetics

UDP-α-D-kanosamine (UDP-3-amino-3-deoxy-α-D-glucose) is the obligate kanosaminyl donor for kanamycin biosynthesis and the nitrogen source for ansamycin (rifamycin, geldanamycin) starter unit formation. Unlike UDP-glucose, it is the only kinetically competent substrate for KanM2 (KM 0.03 mM, 9-fold activity preference), essential for in vitro total biosynthesis and heterologous production. It enables simultaneous exploration of kanamycin A/B/C and tobramycin branches. Supplied as a custom-synthesized reagent with full analytical characterization. • Non-substitutable donor: prevents dead-end 3''-deamino-3''-hydroxykanamycin C accumulation • Dual-pathway utility: single reagent for aminoglycoside & ansamycin chemical space • Kinetically validated: KM 0.03 mM ensures efficient turnover at low substrate concentrations

Molecular Formula C15H25N3O16P2
Molecular Weight 565.32 g/mol
Cat. No. B1257884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-alpha-D-kanosamine
Molecular FormulaC15H25N3O16P2
Molecular Weight565.32 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N)O)O)O
InChIInChI=1S/C15H25N3O16P2/c16-8-9(21)5(3-19)32-14(11(8)23)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8+,9-,10-,11-,12-,13-,14-/m1/s1
InChIKeyKGGAKOCPPBMRSA-SAINOKEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-α-D-kanosamine in Antibiotic Biosynthesis


UDP-alpha-D-kanosamine (UDP-3-amino-3-deoxy-α-D-glucose) is a nucleotide-activated amino sugar that serves as the obligate kanosaminyl donor in the biosynthesis of kanamycin-class aminoglycoside antibiotics in Streptomyces kanamyceticus [1]. It is produced from UDP-α-D-glucose via the sequential actions of UDP-glucose dehydrogenase (KanC) and a PLP-dependent aminotransferase (KanD), generating a C3-amino-substituted glucose moiety that distinguishes it from common UDP-hexose donors such as UDP-α-D-glucose and UDP-N-acetylglucosamine [2]. Beyond kanamycin biosynthesis, UDP-α-D-kanosamine is a critical intermediate in the aminoshikimate pathway, serving as the nitrogen source for 3-amino-5-hydroxybenzoate (AHBA), the starter unit for ansamycin (e.g., rifamycin) and mitomycin antibiotics [3]. This dual-pathway biosynthetic role, combined with its strict structural specificity requirements, makes UDP-α-D-kanosamine a non-substitutable reagent for mechanistic enzymology, pathway engineering, and antibiotic discovery programs targeting both aminoglycoside and ansamycin scaffolds.

Why Generic Nucleotide Sugars Cannot Substitute


UDP-α-D-kanosamine occupies a structurally and functionally unique niche among nucleotide sugar donors. Substituting the nearest structural analog, UDP-α-D-glucose, into the kanamycin glycosyltransferase (KanM2) reaction yields a non-natural pseudo-trisaccharide (3''-deamino-3''-hydroxykanamycin C) rather than the genuine kanamycin intermediate kanamycin C, because the C3-amino group of the kanosamine moiety is essential for downstream enzymatic processing by KanJ and KanK deamination enzymes [1]. At the kinetic level, KanM2 exhibits a 9-fold activity preference for UDP-α-D-kanosamine over UDP-α-D-glucose when using paromamine as acceptor, demonstrating that even the closest structural analog is a markedly inferior substrate [2]. Free kanosamine (non-UDP-activated) cannot serve as a glycosyl donor for these glycosyltransferases and enters an entirely different metabolic fate—intracellular phosphorylation to kanosamine-6-phosphate followed by GlcN-6-P synthase inhibition [3]. UDP-N-acetylglucosamine (UDP-GlcNAc), while used by related glycosyltransferases in neomycin/butirosin pathways, is not accepted by kanamycin-pathway KanM2 for paromamine glycosylation, underscoring the strict donor specificity that precludes generic nucleotide sugar interchange [1].

Quantitative Differentiation Evidence


Glycosyltransferase Specificity: 9-Fold Substrate Preference

In a direct head-to-head comparison using purified recombinant KanM2 (paromamine glycosyltransferase) with paromamine as the glycosyl acceptor, the enzyme exhibited 9-fold higher catalytic activity when UDP-α-D-kanosamine was supplied as the glycosyl donor compared to UDP-α-D-glucose [1]. The kinetic characterization of KanM2 with UDP-α-D-kanosamine yielded a KM of 0.03 mM and a kcat of 0.056 s⁻¹ (at 37°C, with paromamine as cosubstrate) [2], whereas the corresponding kinetic parameters for UDP-α-D-glucose with the same enzyme have not been reported at comparable resolution, consistent with its characterization as an acceptor 'with lower efficiency' across multiple independent studies [3].

Kanamycin biosynthesis Glycosyltransferase substrate specificity KanM2 enzyme kinetics

Product Fidelity: Natural vs. Non-Natural Aminoglycoside

When KanM2 was incubated with paromamine and UDP-α-D-glucose, the product isolated and structurally characterized by HPLC and MS was 3''-deamino-3''-hydroxykanamycin C—a pseudo-trisaccharide bearing a glucose moiety at the 3''-position instead of the kanosamine moiety found in authentic kanamycin C [1]. This glucose-containing product lacks the C3-amino group that is the essential substrate recognition element for the downstream deamination enzymes KanJ and KanK, which convert kanamycin C to kanamycin B en route to kanamycin A [2]. In contrast, when UDP-α-D-kanosamine is used with the same enzyme and acceptor, the reaction produces genuine kanamycin C, which is fully processable by the complete biosynthetic pathway [2].

Kanamycin pathway engineering Glycosyltransferase product identity Aminoglycoside analog biosynthesis

Dual-Pathway Role in Aminoglycoside and Ansamycin Biosynthesis

UDP-α-D-kanosamine is not only the kanosaminyl donor for kanamycin glycosylation but also serves as the committed nitrogen donor for the aminoshikimate pathway, which generates 3-amino-5-hydroxybenzoic acid (AHBA), the aromatic starter unit for all ansamycin (e.g., rifamycin B) and mitomycin antibiotics [1]. In the Amycolatopsis mediterranei rifamycin biosynthetic gene cluster, the RifK/RifL enzyme complex converts UDP-α-D-glucose to UDP-α-D-kanosamine, which is then hydrolyzed by a dedicated UDP-kanosamine phosphatase (RifM) to release free kanosamine for channeling into AHBA biosynthesis [2]. No other common nucleotide sugar—including UDP-α-D-glucose, UDP-GlcNAc, or UDP-glucosamine—can supply the C3-amino group required for AHBA formation. This dual-pathway commitment means that UDP-α-D-kanosamine is simultaneously essential for two therapeutically and commercially important antibiotic classes [3].

Ansamycin biosynthesis Aminoshikimate pathway AHBA precursor Rifamycin engineering

Divergent Mechanism: GlcN-6-P Synthase Inhibition

Following cellular uptake via the glucose transport system, kanosamine (released from UDP-α-D-kanosamine by phosphatase activity) is phosphorylated intracellularly to kanosamine-6-phosphate, which acts as a competitive inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthase with a Ki of 5.9 mM against the substrate D-fructose-6-phosphate [1]. This enzyme is essential for chitin biosynthesis in fungi and peptidoglycan precursor synthesis in bacteria, making the mechanism of action fundamentally distinct from that of the parent aminoglycoside kanamycin, which targets the 30S ribosomal subunit [2]. The inhibition is competitive with respect to D-fructose-6-phosphate and non-competitive with respect to L-glutamine, indicating a specific active-site interaction [1]. This mechanistic divergence is further supported by the observation that kanosamine retains activity against kanamycin-resistant bacterial strains, which bypass ribosomal mechanisms of aminoglycoside resistance [3].

Antifungal mechanism Glucosamine-6-phosphate synthase inhibition Cell wall biosynthesis Kanosamine pharmacology

Oomycete-Selective Antimicrobial Spectrum

Kanosamine, the hydrolytic product of UDP-α-D-kanosamine, exhibits a distinctly narrow and oomycete-selective antimicrobial spectrum. Against the plant-pathogenic oomycete Phytophthora medicaginis M2913, kanosamine has an MIC of 25 µg/mL, and against Aphanomyces euteiches WI-98, an MIC of 60 µg/mL [1]. In contrast, its activity against the Gram-positive bacterium Staphylococcus aureus is substantially weaker, with an MIC of 400 µg/mL—a 16-fold higher concentration than required for the most sensitive oomycete . This contrasts sharply with the broad-spectrum antibacterial profile of kanamycin A, which is potent against both Gram-negative and Gram-positive bacteria including mycobacteria but lacks significant antifungal or anti-oomycete activity [2]. The selective toxicity against oomycetes is attributed to the unique dependence of oomycete cell wall integrity on glucosamine-6-phosphate synthase, the target of kanosamine-6-phosphate [1].

Oomycete inhibition Agricultural antibiotic Kanosamine MIC Phytophthora control

Validated Research and Industrial Applications


In Vitro Kanamycin Pathway Reconstitution

UDP-α-D-kanosamine is the only kinetically competent glycosyl donor for KanM2-catalyzed conversion of paromamine to kanamycin C, with a 9-fold activity advantage over UDP-α-D-glucose and a KM of 0.03 mM that ensures efficient turnover at low substrate concentrations [1]. Laboratories attempting in vitro total biosynthesis of kanamycin A, B, or C must use UDP-α-D-kanosamine rather than UDP-glucose to avoid accumulation of the dead-end metabolite 3''-deamino-3''-hydroxykanamycin C, which cannot be processed by the downstream deamination enzymes KanJ and KanK [2]. This reagent is essential for any metabolic engineering effort aimed at heterologous kanamycin production in Streptomyces venezuelae or other host systems.

Parallel Pathway Engineering for Hybrid Antibiotics

The Park et al. (2011) discovery of parallel biosynthetic pathways revealed that UDP-α-D-kanosamine serves as the common kanosaminyl donor for both the kanamycin A/B/C branch and the kanamycin X/tobramycin branch via distinct glycosyltransferases (KanM2 and TobM2) [1]. Procurement of UDP-α-D-kanosamine enables simultaneous exploration of both pathway branches in a single reaction cascade, allowing researchers to engineer hybrid aminoglycosides by combinatorial feeding of different pseudodisaccharide acceptors. This dual-pathway strategy has been validated for the direct in vivo production of clinically useful antibiotics including tobramycin, and the availability of pure UDP-α-D-kanosamine is critical for the in vitro kinetic characterization of the branching glycosyltransferases [1].

Enzymatic AHBA Synthesis for Ansamycin Precursors

UDP-α-D-kanosamine is the direct precursor of the nitrogen atom incorporated into 3-amino-5-hydroxybenzoic acid (AHBA), the universal starter unit for ansamycin (rifamycin, geldanamycin) and mitomycin antibiotics [1]. The RifK/RifL enzyme complex from Amycolatopsis mediterranei S699 converts UDP-α-D-glucose to UDP-α-D-kanosamine, which is then hydrolyzed by RifM to release kanosamine for channeling into AHBA biosynthesis [2]. No alternative nucleotide sugar can provide the C3-amino group required for this committed step. Research groups engaged in ansamycin pathway engineering or chemoenzymatic synthesis of AHBA-derived natural products require UDP-α-D-kanosamine as a substrate for in vitro reconstitution of the aminoshikimate pathway, making this compound a single-reagent solution for accessing two distinct antibiotic chemical spaces.

Antifungal Probe Development Targeting Cell Wall Synthesis

Kanosamine-6-phosphate, the intracellular metabolite derived from UDP-α-D-kanosamine hydrolysis and phosphorylation, is a validated competitive inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthase with a Ki of 5.9 mM against D-fructose-6-phosphate [1]. This enzyme target is absent in mammals, making it an attractive selective toxicity target. The oomycete-selective MIC values (25 µg/mL for Phytophthora medicaginis vs. 400 µg/mL for S. aureus) provide a quantitative selectivity window that supports agricultural fungicide development [2]. Procurement of UDP-α-D-kanosamine enables enzymatic synthesis of kanosamine-containing probe molecules for GlcN-6-P synthase inhibitor screening cascades and for studying the structure-activity relationships of cell wall biosynthesis inhibition in pathogenic oomycetes and fungi [1].

Quote Request

Request a Quote for UDP-alpha-D-kanosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.